(R)-6-methylchroman-4-amine hydrochloride
Overview
Description
®-6-methylchroman-4-amine hydrochloride is a chemical compound that belongs to the class of chroman derivatives. It is characterized by the presence of a chroman ring system, which is a benzopyran structure, and an amine group at the 4-position. The compound is often used in various scientific research applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
®-6-methylchroman-4-amine hydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as monoamine oxidase and cytochrome P450, influencing their activity and modulating biochemical pathways. These interactions are essential for understanding the compound’s role in metabolic processes and its potential therapeutic applications .
Cellular Effects
The effects of ®-6-methylchroman-4-amine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
At the molecular level, ®-6-methylchroman-4-amine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to bind to monoamine oxidase and cytochrome P450 enzymes highlights its potential in modulating biochemical pathways and therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-6-methylchroman-4-amine hydrochloride change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that ®-6-methylchroman-4-amine hydrochloride remains stable under specific conditions, but its degradation products can also impact cellular processes .
Dosage Effects in Animal Models
The effects of ®-6-methylchroman-4-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects. Understanding the threshold effects and optimal dosages is crucial for its safe and effective use in therapeutic applications .
Metabolic Pathways
®-6-methylchroman-4-amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its interaction with cytochrome P450 enzymes, for example, influences the metabolism of other compounds and highlights its role in modulating biochemical pathways .
Transport and Distribution
The transport and distribution of ®-6-methylchroman-4-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its overall activity and function .
Subcellular Localization
®-6-methylchroman-4-amine hydrochloride exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-methylchroman-4-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chroman ring system.
Introduction of the Amine Group: The amine group is introduced at the 4-position of the chroman ring through a series of chemical reactions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-6-methylchroman-4-amine hydrochloride may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled conditions.
Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
®-6-methylchroman-4-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Oxidized derivatives of the chroman ring.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted chroman derivatives with various functional groups.
Scientific Research Applications
®-6-methylchroman-4-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-6-methylchroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.
Modulating Enzyme Activity: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Interacting with DNA/RNA: It can interact with genetic material, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
6-methylchroman-4-amine: Lacks the ®-configuration and hydrochloride salt form.
4-aminochroman: Lacks the methyl group at the 6-position.
Chromane derivatives: Various derivatives with different substituents on the chroman ring.
Uniqueness
®-6-methylchroman-4-amine hydrochloride is unique due to its specific ®-configuration and the presence of both the methyl group at the 6-position and the amine group at the 4-position. This unique structure imparts distinct chemical and biological properties, making it valuable for research and industrial applications.
Properties
IUPAC Name |
(4R)-6-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-2-3-10-8(6-7)9(11)4-5-12-10;/h2-3,6,9H,4-5,11H2,1H3;1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTASUXSWBNHHX-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCC2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OCC[C@H]2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40722552 | |
Record name | (4R)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40722552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
730980-47-9 | |
Record name | (4R)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40722552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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